molecular formula C11H12F3N B2958598 8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 1388037-17-9

8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2958598
CAS No.: 1388037-17-9
M. Wt: 215.219
InChI Key: SQDNRVULAVKUKS-UHFFFAOYSA-N
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Description

8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl trifluoroacetoacetate with acetaldehyde and a suitable amine, such as propane-1,3-diamine or 2-(aminomethyl)aniline . The reaction is carried out under controlled temperature and solvent conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenating agents.

Common Reagents and Conditions

The choice of reagents and conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline analogs.

Scientific Research Applications

8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 4-Methyl-7-oxy-glucoside coumarin
  • 7-Hydroxymethyl carbamate

Uniqueness

Compared to these similar compounds, 8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

8-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-7-9(11(12,13)14)5-4-8-3-2-6-15-10(7)8/h4-5,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDNRVULAVKUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NCCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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